molecular formula C15H9F6NO2 B2685688 2,2-difluoro-N-(4-fluorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide CAS No. 338792-00-0

2,2-difluoro-N-(4-fluorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide

Cat. No.: B2685688
CAS No.: 338792-00-0
M. Wt: 349.232
InChI Key: PVADAPIMNIUAEU-UHFFFAOYSA-N
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Description

2,2-Difluoro-N-(4-fluorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide is a fluorinated acetamide derivative characterized by a trifluoromethyl-substituted phenoxy group and a 4-fluorophenylamine moiety. The α,α-difluoroacetamide core enhances metabolic stability and bioavailability due to fluorine’s electronegativity and lipophilicity .

Properties

IUPAC Name

2,2-difluoro-N-(4-fluorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F6NO2/c16-10-4-6-11(7-5-10)22-13(23)15(20,21)24-12-3-1-2-9(8-12)14(17,18)19/h1-8H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVADAPIMNIUAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(C(=O)NC2=CC=C(C=C2)F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-N-(4-fluorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the Acetamide Backbone: This can be achieved by reacting 2,2-difluoroacetic acid with an appropriate amine, such as 4-fluoroaniline, under dehydrating conditions using reagents like thionyl chloride or carbodiimides.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting the intermediate acetamide with 3-(trifluoromethyl)phenol in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Chemical Reactions

The compound participates in four primary reaction types:

Reaction Type Key Features
Oxidation Targets the acetamide or phenoxy group, forming carboxylic acids or ketones.
Reduction Reduces carbonyl or fluorinated groups to alcohols or amines.
Nucleophilic Substitution Replaces fluorine atoms on aromatic rings with nucleophiles.
Hydrolysis Cleaves acetamide bonds under acidic/basic conditions.

Reagents, Conditions, and Major Products

Experimental data reveal the following reactivity patterns:

Reaction Reagents/Conditions Major Products Mechanistic Insights
Oxidation KMnO₄ in acidic medium (H₂SO₄)2-[3-(Trifluoromethyl)phenoxy]-2,2-difluoroacetic acid The acetamide carbonyl is oxidized to a carboxylic acid.
Reduction LiAlH₄ in anhydrous ether2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]-N-(4-fluorophenyl)ethylamine Lithium aluminum hydride reduces the amide to a primary amine.
Substitution (Aromatic) NaOH (aqueous/alcoholic), 80°C2,2-Difluoro-N-(4-hydroxyphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide Nucleophilic hydroxyl replaces the para-fluorine on the phenyl ring.
Acid-Catalyzed Hydrolysis HCl (6M), reflux4-Fluoroaniline + 2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetic acid Acidic cleavage of the amide bond releases the aniline derivative and carboxylic acid.
Base-Catalyzed Hydrolysis NaOH (10%), 100°CSodium salt of 2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetic acid Saponification of the acetamide yields the carboxylate salt.

Reaction Kinetics and Selectivity

  • Fluorine Substituent Effects : The electron-withdrawing nature of fluorine atoms increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attacks (e.g., hydrolysis) .

  • Steric Hindrance : The trifluoromethylphenoxy group slows substitution at the ortho position, favoring para-substitution on the 4-fluorophenyl ring .

  • Reduction Selectivity : LiAlH₄ selectively reduces the amide group without affecting aromatic fluorine atoms.

Comparative Reactivity with Analogues

A comparison with structurally related compounds highlights unique reactivity:

Compound Key Reaction Difference
N-(4-Chlorophenyl)-analogue Faster hydrolysis due to weaker C-Cl vs. C-F bond stability .
N-(4-Methylphenyl)-analogue Reduced electrophilicity at carbonyl, slower oxidation and substitution .
2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide (no aryl substitution) No aromatic substitution reactions; reactivity limited to acetamide group.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar fluorinated structures exhibit significant anticancer properties. For example, a study on quinazoline derivatives demonstrated that the incorporation of trifluoromethyl groups enhances antiproliferative activity against various cancer cell lines . The structural similarity suggests that 2,2-difluoro-N-(4-fluorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide may also exhibit similar effects.

Targeting Protein Interactions

The compound has shown potential in targeting specific protein interactions critical in cancer progression. Research indicates that fluorinated compounds can effectively bind to protein targets involved in cell signaling pathways, thereby inhibiting tumor growth .

Structure-Activity Relationship Studies

Studies on structure-activity relationships (SAR) have highlighted the importance of fluorine atoms in enhancing the binding affinity of compounds to their targets. The presence of difluoro and trifluoromethyl groups in this compound is expected to improve its efficacy compared to non-fluorinated analogs .

Case Studies

StudyFindingsRelevance
Quinazoline Derivatives Enhanced antiproliferative activity observed with trifluoromethyl substitutionsSuggests potential for similar activity in our compound
Protein Targeting Fluorinated compounds showed effective binding to cancer-related proteinsIndicates possible therapeutic applications in oncology
Fluorinated Drug Development Review of FDA-approved drugs containing trifluoromethyl groups revealed common pharmacological profilesSupports the hypothesis that our compound may have beneficial pharmacokinetic properties

Mechanism of Action

The mechanism of action of 2,2-difluoro-N-(4-fluorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing the compound’s electronic properties and interactions with biological macromolecules.

Comparison with Similar Compounds

2-(4-Chlorophenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide ()

  • Structural Differences: Replaces the 3-(trifluoromethyl)phenoxy group with 4-chlorophenoxy and substitutes the N-4-fluorophenyl with 2,4-difluorophenyl.
  • The additional fluorine on the phenyl ring may enhance solubility but could affect steric interactions in biological targets .

N-(4-Fluorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide ()

  • Structural Differences : Replaces the α,α-difluoroacetamide core with a pyridine-3-carboxamide.
  • This structural shift could influence target selectivity .

Compound 3c ()

  • Structure: N-(1-(4-Chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide.
  • Impact: The nitro group on phenoxy is strongly electron-withdrawing, increasing reactivity compared to trifluoromethyl.

Fluorination Patterns and Bioactivity

2,2-Difluoro-N-(1H-1,2,4-triazol-5-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide ()

  • Structural Differences : Substitutes the N-4-fluorophenyl with a 1,2,4-triazole ring.
  • Impact : The triazole group introduces hydrogen-bonding capability and metabolic stability but may reduce lipophilicity compared to the aromatic 4-fluorophenyl group. This could shift applications from CNS targets to peripheral enzymes .

LBJ-01 ()

  • Structure: 2-((3-Cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)acetamide.
  • Impact: The cyanopyridinyl group replaces the trifluoromethylphenoxy, offering a balance of electron-withdrawing effects and hydrogen-bond acceptor properties. This substitution may enhance solubility but reduce hydrophobic interactions in target binding pockets .

Key Research Findings

  • Fluorine Positioning: α,α-Difluorination in the target compound likely enhances resistance to enzymatic degradation compared to non-fluorinated analogs (e.g., ’s compounds 30–32) .
  • Trifluoromethyl vs.
  • Synthetic Feasibility: Analogous methods (e.g., bromoacetyl bromide coupling with phenolic intermediates) suggest viable routes, though yields may vary with substituent steric and electronic demands .

Biological Activity

2,2-Difluoro-N-(4-fluorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide, with the CAS number 338792-00-0, is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H9F6NO2
  • Molecular Weight : 349.23 g/mol
  • Purity : Typically >90% .

Biological Activity Overview

The biological activity of this compound can be categorized primarily into its antibacterial and antifungal effects. The presence of multiple fluorine atoms enhances its lipophilicity and may contribute to its interaction with biological targets.

Antibacterial Activity

Studies have shown that this compound exhibits significant antibacterial properties against various strains of bacteria. The following table summarizes its Minimum Inhibitory Concentrations (MIC) against selected bacterial strains:

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125
Escherichia coli31.25 - 125

The compound demonstrates bactericidal activity by inhibiting protein synthesis pathways, which is critical for bacterial growth and survival. Additionally, it has shown moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Biofilm Inhibitory Concentration (MBIC) ranging from 62.216 to 124.432 μg/mL .

Antifungal Activity

In terms of antifungal properties, the compound has been evaluated against various fungal pathogens. The following table provides data on its antifungal efficacy:

Fungal StrainMIC (μg/mL)Reference
Candida albicans50 - 100
Aspergillus flavus15.62 - 31.25

The compound was found to inhibit biofilm formation in Candida species without affecting planktonic cells, suggesting a mechanism involving quorum sensing disruption .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Protein Synthesis : By targeting ribosomal functions, leading to bacterial cell death.
  • Biofilm Disruption : Preventing the formation of protective biofilms which are often resistant to conventional treatments.
  • Quorum Sensing Interference : Disrupting communication among microbial populations that facilitate biofilm development.

Case Studies

  • Study on MRSA : A study demonstrated that the compound significantly reduced MRSA biofilm formation compared to standard antibiotics like ciprofloxacin, indicating its potential as an alternative treatment for resistant infections .
  • Fungal Pathogen Assessment : Research indicated that the compound had a superior inhibitory effect on Candida biofilms compared to traditional antifungals such as fluconazole, highlighting its potential in treating candidiasis .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2,2-difluoro-N-(4-fluorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide, and what are the critical reaction parameters?

Answer:
The synthesis of fluorinated acetamides typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 2-chloro-N-(4-fluorophenyl)acetamide are synthesized by reacting chloroacetyl chloride with 4-fluoroaniline in the presence of a weak base (e.g., K₂CO₃) under reflux conditions in acetonitrile . Key parameters include:

  • Reagent stoichiometry : Excess base ensures deprotonation of the amine for efficient nucleophilic attack.
  • Temperature : Controlled reflux (~80°C) minimizes side reactions.
  • Purification : Column chromatography or recrystallization is used to isolate the product.
    For the target compound, substituting chloroacetyl chloride with a difluoro-phenoxy precursor and optimizing fluorination steps (e.g., using trifluoromethylating agents like Togni’s reagent) would be critical.

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound’s structure?

Answer:
A combination of techniques is required:

  • NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments, while ¹H/¹³C NMR resolves aromatic and acetamide backbone signals .
  • FTIR : Confirms carbonyl (C=O, ~1650 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches.
  • Single-crystal XRD : Determines intramolecular interactions (e.g., C–H···O hydrogen bonds) and packing motifs, as seen in structurally similar acetamides .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced: How can computational modeling predict the biological interactions of this compound, particularly with enzyme targets?

Answer:
Molecular docking and density functional theory (DFT) simulations are key:

  • Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or proteases). For example, fluorinated acetamides often bind to ATP pockets via hydrogen bonds with backbone amides and hydrophobic interactions with fluorinated aryl groups .
  • DFT Calculations : Optimize the compound’s geometry and calculate electrostatic potential maps to identify reactive sites. This approach has been applied to anthraquinone-based acetamides for predicting binding affinities .
  • MD Simulations : Assess stability of ligand-protein complexes over time (e.g., 100-ns trajectories) to evaluate binding kinetics.

Advanced: How should researchers resolve contradictions in solubility or reactivity data for fluorinated acetamides?

Answer:
Contradictions often arise due to substituent effects. Methodological steps include:

  • Comparative Analysis : Compare with structurally similar compounds (e.g., 4’-(2,4-difluorophenoxy)acetophenone), where electron-withdrawing groups reduce solubility in polar solvents .
  • Solubility Profiling : Use Hansen solubility parameters (HSPs) to systematically test solvents. For example, trifluoromethyl groups enhance solubility in DMSO but reduce it in water .
  • Reactivity Studies : Conduct kinetic experiments under controlled pH and temperature to isolate substituent effects (e.g., fluorophenyl vs. trifluoromethylphenoxy groups).

Advanced: What strategies optimize the compound’s stability during storage and experimental use?

Answer:
Stability is influenced by fluorination and steric effects:

  • Storage Conditions : Store at –20°C in inert atmospheres (argon) to prevent hydrolysis of the acetamide bond.
  • Light Sensitivity : Protect from UV light using amber vials, as fluorinated aryl groups may undergo photodegradation .
  • Lyophilization : For long-term storage, lyophilize the compound and characterize post-reconstitution via HPLC to confirm integrity.

Advanced: How can researchers design assays to evaluate this compound’s inhibitory activity against specific enzymes?

Answer:
Use enzyme-specific kinetic assays:

  • Kinase Inhibition : Employ a fluorescence-based ADP-Glo™ assay to measure ATP competition. Pre-incubate the compound with the kinase (e.g., EGFR or VEGFR) and quantify residual activity .
  • Protease Inhibition : Use FRET substrates (e.g., Dabcyl-Edans peptides) to monitor cleavage inhibition. For example, fluorinated acetamides have been tested against trypsin-like proteases .
  • Control Experiments : Include positive controls (e.g., staurosporine for kinases) and validate results with orthogonal methods like SPR (surface plasmon resonance).

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:
While specific safety data for this compound is limited, analogous fluorinated acetamides require:

  • PPE : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents.
  • Waste Disposal : Segregate halogenated waste and follow EPA guidelines for fluorinated organics .

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